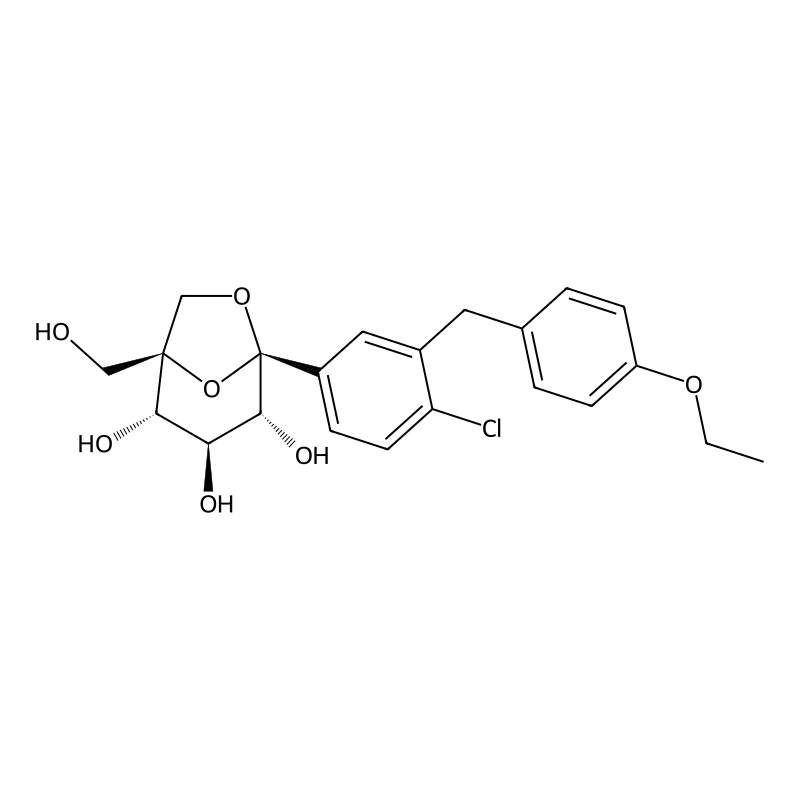

Ertugliflozin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ertugliflozin mechanism of action SGLT2 inhibition

Core Mechanism of Action and Pharmacokinetics

Ertugliflozin works by specifically and competitively inhibiting SGLT2, the primary transporter responsible for glucose reabsorption in the proximal tubule of the nephron [1] [2].

- Primary Molecular Action: Under normal physiological conditions, SGLT2 reabsorbs ~80-90% of filtered glucose [3]. This compound binds to and inhibits this transporter, reducing renal glucose reabsorption and lowering the renal threshold for glucose [3] [2].

- Physiological Outcome: Inhibition increases urinary glucose excretion (UGE), directly lowering plasma glucose levels independently of insulin [1] [3]. Secondary benefits include caloric loss, osmotic diuresis, and natriuresis, contributing to weight loss, blood pressure reduction, and potential cardiovascular benefits [1] [2].

The table below summarizes key pharmacologic characteristics:

| Property | Description |

|---|---|

| Molecular Target | Sodium-glucose cotransporter 2 (SGLT2) [3] |

| Primary Mechanism | Competitive inhibition of SGLT2 in the renal proximal tubule [1] [2] |

| Key Pharmacodynamic Effect | Dose-dependent increase in Urinary Glucose Excretion (UGE) [3] |

| Bioavailability | ~100% (reported range 70-90%) [3] |

| Time to Peak (Tmax) | 1 hour (fasted); 2 hours (fed) [3] |

| Half-life | 11 to 17 hours [3] |

| Primary Route of Metabolism | Glucuronidation via UGT1A9 and UGT2B7 (minor CYP-mediated metabolism) [1] [3] |

| Protein Binding | 93.6% [3] |

Model-Informed Drug Development (MIDD) in this compound Development

MIDD played a critical role in this compound's development, facilitating decision-making and supporting regulatory approval [4]. Key modeling approaches are summarized below:

| MIDD Approach | Application in this compound Development |

|---|

| Quantitative Systems Pharmacology (QSP) | - Objective: To predict dose-response and long-term efficacy (HbA1c, body weight) based on early UGE data [4].

- Model Used: A PhysiologyLab platform of T2DM pathophysiology [4].

- Protocol: The model integrated prior SGLT2 inhibitor data and was calibrated with this compound's Phase I PK/PD data. It simulated outcomes in a virtual T2DM population to project 12-week HbA1c changes, informing Phase II and III dose selection [4]. | | Dose-Response & Model-Based Meta-Analysis (MBMA) | - Objective: To quantitatively characterize the relationship between this compound dose, UGE, and HbA1c reduction, and to benchmark efficacy against other SGLT2 inhibitors [4].

- Protocol: Mathematical modeling linked this compound exposure metrics to UGE24 and HbA1c response. MBMA integrated publicly available data from competitor drugs to contextualize this compound's efficacy and support dose justification [4]. | | Population PK (PopPK) Modeling | - Objective: To characterize PK parameters and quantify inter-individual variability in the target patient population [4].

- Protocol: A PopPK model was developed using rich PK data from Phase I studies and sparse sampling from later-phase trials in T2DM patients. The model evaluated impact of covariates like renal function and UGT1A9 genotype [4]. | | Physiologically-Based PK (PBPK) Modeling | - Objective: To assess the risk of drug-drug interactions (DDIs), particularly via UGT enzyme inhibition [4].

- Protocol: A PBPK model simulated co-administration of this compound with drugs metabolized by UGTs (e.g., valproic acid). The simulations predicted no clinically significant interactions, which was confirmed in clinical DDI studies [4]. |

Impact on Cardiac Signaling Pathways

Preclinical studies indicate that this compound provides cardioprotective effects by modulating cardiac substrate metabolism and reducing stress pathways, independent of SGLT2 presence in cardiomyocytes [5].

This compound's cardioprotective signaling cascade.

The diagram above shows the cascade of cardiac effects. The key experimental evidence comes from a murine pressure-overload model (induced by transverse aortic constriction) [5].

- Experimental Protocol: 20-week-old C57BL/6J mice were subjected to surgery or sham operation. The this compound-treated group received the drug mixed in their chow (225 mg/kg) for 10 weeks, while controls received normal chow. Cardiac function was assessed, and heart tissue was analyzed for signaling proteins, metabolites, and evidence of fibrosis and apoptosis [5].

- Metabolic Shift: this compound creates a "fasting-like" state, elevating ketone bodies and shifting the heart's energy substrate utilization [5].

- Key Signaling Pathway: This metabolic shift activates AMPK, which inhibits the mTOR pathway. Reduced mTOR signaling alleviates endoplasmic reticulum stress and the unfolded protein response, leading to decreased apoptosis and fibrosis [5].

Clinical Efficacy and Safety Profile

This compound demonstrates significant clinical effects, as shown in the VERTIS CV trial sub-study where it was added to metformin and sulfonylurea [6].

| Endpoint | This compound 5 mg | This compound 15 mg | Placebo |

|---|---|---|---|

| HbA1c Reduction (LS Mean) | -0.66%* | -0.75%* | - |

| Fasting Plasma Glucose | Significant reduction* | Significant reduction* | - |

| Body Weight | Significant reduction* | Significant reduction* | - |

| Symptomatic Hypoglycemia | 11.0% | 12.4% | 7.7% |

| Any Adverse Event | 48.0% | 54.9% | 47.0% |

*Placebo-adjusted change shown for HbA1c; p < 0.001 vs. placebo for HbA1c, FPG, and body weight [6].

The safety profile is consistent with the SGLT2 inhibitor class, including risks of genital mycotic infections and, rarely, Fournier's gangrene. It carries a lower risk of hypoglycemia when not combined with insulin or secretagogues [1] [6].

This compound represents a scientifically well-characterized SGLT2 inhibitor. Its development is a benchmark for MIDD application, and ongoing research continues to elucidate its pleiotropic benefits, particularly in cardiometabolic health.

References

- 1. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. End‐to‐end application of model‐informed drug development ... [pmc.ncbi.nlm.nih.gov]

- 5. The sodium-glucose co-transporter-2 inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of this compound in Patients with Type 2 ... [pmc.ncbi.nlm.nih.gov]

Comprehensive ADME Profile of Ertugliflozin: A Technical Guide

Introduction and Core ADME Properties

Ertugliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM). As a BCS Class I compound, it exhibits high solubility and high permeability, resulting in excellent oral bioavailability of approximately 100% under fasted conditions [1] [2]. The absorption, distribution, metabolism, and excretion profile of this compound has been extensively characterized through clinical studies and in vitro experiments, supporting its once-daily dosing regimen in patients [1]. The drug's favorable pharmacokinetic properties allow for administration without regard to meals and without dose adjustments for coadministration with commonly prescribed drugs, or in patients with renal impairment or mild-to-moderate hepatic impairment [1]. The following sections provide a comprehensive technical overview of this compound's ADME characteristics, incorporating quantitative data, experimental methodologies, and clinical implications relevant to drug development professionals and researchers.

Quantitative ADME Properties

Table 1: Comprehensive Pharmacokinetic Properties of this compound

| Parameter | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Absolute Bioavailability | ~100% | Fasted conditions | [1] [2] |

| Time to Peak (Tmax) | 1 hour (fasted), 2 hours (fed) | 5 mg and 15 mg doses | [1] [2] |

| Protein Binding | 93.6% | Concentration-independent | [2] |

| Apparent Volume of Distribution (Vz/F) | 215.3 L | After oral administration | [2] |

| Terminal Half-life (t1/2) | 11-17 hours | Range across studies | [1] [2] |

| Apparent Clearance (CL/F) | 178.7 mL/min | After oral administration | [2] |

| Fraction Unchanged in Urine | 1.5% of dose | Renal excretion of parent drug | [3] [2] |

| Fraction Unchanged in Feces | 33.8% of dose | Likely from biliary excretion of metabolites & hydrolysis | [2] |

Table 2: Mass Balance and Metabolic Pathways of [¹⁴C]-Ertugliflozin After a Single 25 mg Oral Dose

| Parameter | Result | Reference |

|---|---|---|

| Total Recovery | 91.1% of administered dose | [3] |

| Fecal Excretion | 40.9% of dose | [3] |

| Urinary Excretion | 50.2% of dose | [3] |

| Glucuronidation Pathway | ~86% of clearance; 39.3% of dose in urine as glucuronides | [4] [3] [5] |

| Oxidative Metabolism | ~12% of clearance; 5.2% of dose in excreta | [4] [3] [5] |

| Primary Metabolites in Plasma | Parent drug (49.9%), M4a (12.2%), M4c (24.1%) | [3] |

Metabolic Pathways and Enzymology

This compound undergoes extensive metabolism, primarily via glucuronidation, with a minor contribution from oxidative pathways [3] [5]. The following diagram illustrates the complete metabolic fate and elimination routes of this compound.

Figure 1: Comprehensive Metabolic Pathways and Elimination Routes of this compound. The primary clearance mechanism is glucuronidation mediated mainly by UGT1A9, with a minor oxidative pathway involving CYP3A4 [4] [3] [5].

Experimental Characterization of Metabolic Pathways

The metabolic fate of this compound was definitively characterized using the following experimental approaches:

Human ADME Study: A single 25-mg oral dose of [¹⁴C]-ertugliflozin (100 µCi) was administered to healthy male subjects (n=6). Blood, urine, and feces were collected for up to 168 hours post-dose. Metabolite profiling and identification were performed using HPLC with radioactivity detection and LC-MS/MS [3].

In Vitro Reaction Phenotyping: Studies were conducted using human liver microsomes (HLM) and recombinant UGT and CYP enzymes. Enzyme kinetic parameters (Km and Vmax) were determined. Chemical inhibition studies employed isoform-selective inhibitors including tranilast (UGT1A9), fluconazole (UGT2B7), and ketoconazole (CYP3A4) [5].

Enzyme Mapping: Incubations with recombinant human UGTs (1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15, 2B17) and CYPs were performed to identify specific enzymes capable of metabolizing this compound [5].

Clinical Pharmacokinetics and Pharmacodynamics

Absorption and Food Effects

This compound demonstrates rapid and complete absorption following oral administration. The exposure, measured by area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner over the range of 0.5 to 300 mg [1]. Administration of this compound with a high-fat meal decreases peak concentrations (Cmax) by approximately 29% and delays the time to peak concentration (Tmax) by one hour, but does not significantly affect overall exposure (AUC) [1] [2]. This modest effect is not considered clinically relevant, supporting administration without regard to meals.

Pharmacodynamic Correlates

The primary pharmacodynamic effect of this compound is dose-dependent urinary glucose excretion (UGE), which underlies its glucose-lowering mechanism [6] [1]. In clinical studies, this compound administration resulted in significant increases in 24-hour UGE, with this effect being closely linked to its antihyperglycemic efficacy [6]. The pharmacodynamic profile supports once-daily dosing, consistent with its pharmacokinetic half-life of approximately 11-17 hours [1].

Special Populations and Drug Interactions

Renal and Hepatic Impairment

Renal Impairment: Patients with mild, moderate, or severe renal impairment experience a ≤70% increase in this compound exposure compared to those with normal renal function. However, this increase is not considered clinically meaningful enough to warrant dose adjustment [1]. Consistent with its mechanism of action, the 24-hour urinary glucose excretion decreases with worsening renal function [1].

Hepatic Impairment: In subjects with moderate hepatic impairment, a minimal decrease in AUC (13%) was observed relative to subjects with normal hepatic function. This change is not clinically relevant, and no dose adjustment is necessary for patients with mild-to-moderate hepatic impairment [1].

Drug-Drug Interaction Potential

UGT Inhibitors: Coadministration with UGT inhibitors may increase this compound exposure. PBPK modeling predicts that mefenamic acid (a UGT1A9/2B7 inhibitor) would increase this compound exposure by approximately 51% (AUC ratio = 1.51) [4]. This interaction is not considered clinically significant enough to require dose adjustment.

CYP Inducers: Coadministration with rifampin (a broad-spectrum inducer) decreased this compound AUC and Cmax by 39% and 15%, respectively. This reduction is not expected to substantially compromise this compound efficacy [1].

Minimal Interaction Potential: Concomitant administration with metformin, sitagliptin, glimepiride, or simvastatin does not produce clinically meaningful effects on the pharmacokinetics of this compound or the coadministered medications [1].

Experimental Protocols for Key ADME Studies

Human Mass Balance Study [3]

- Objective: To determine the absorption, metabolism, and excretion of this compound in humans.

- Design: Single-center, open-label study.

- Participants: Healthy male subjects (n=6).

- Intervention: Single oral 25-mg dose of [¹⁴C]-ertugliflozin (100 µCi).

- Sample Collection: Blood, urine, and feces collected at predetermined intervals for up to 168 hours post-dose.

- Analytical Methods: Radioactivity counting by liquid scintillation counting (LSC); Metabolite profiling using HPLC with radioactivity detection; Structural identification by LC-MS/MS and comparison with synthetic standards.

In Vitro Reaction Phenotyping [5]

- Objective: To characterize the enzymes involved in the metabolism of this compound.

- Enzyme Systems: Human liver microsomes (HLM), recombinant UGTs, and recombinant CYPs.

- Incubation Conditions:

- UGT Assays: HLM or recombinant UGTs incubated with this compound (1-100 µM) and UDPGA (5 mM) in Tris-HCl buffer (pH 7.5) containing MgCl₂ (8 mM) and alamethicin (25 µg/mL).

- CYP Assays: HLM or recombinant CYPs incubated with this compound (1-100 µM) and NADPH (1 mM) in potassium phosphate buffer (pH 7.4).

- Kinetic Analysis: Measurement of metabolite formation rates to determine Km and Vmax.

- Chemical Inhibition: Use of isoform-selective inhibitors (tranilast for UGT1A9, fluconazole for UGT2B7, ketoconazole for CYP3A4) to assess contribution of specific enzymes.

Conclusion

References

- 1. Overview of the Clinical Pharmacology of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Pharmacokinetics, metabolism, and excretion of the ... [pubmed.ncbi.nlm.nih.gov]

- 4. Physiologically‐Based Pharmacokinetic Modeling of the ... [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Characterization of this compound Metabolism by ... [sciencedirect.com]

- 6. Pharmacokinetics and Pharmacodynamics of this compound ... [pmc.ncbi.nlm.nih.gov]

Quantitative Profile of the Glucuronidation Pathway

The table below summarizes the fractional contributions of UGT and CYP enzymes to ertugliflozin's clearance, based on in vitro and human mass balance studies [1] [2] [3].

| Enzyme/Pathway | Fraction of Metabolism (fm) | Contribution to Systemic Clearance | Key Metabolite(s) Formed |

|---|---|---|---|

| Overall Glucuronidation | ~86% [1] [3] | ~86% [2] | Inactive O-glucuronides |

| UGT1A9 | 70% - 81% [1] [2] | ~70% [2] | Major: 3-O-β-glucuronide (M5c) [2] |

| UGT2B7 / UGT2B4 | 16% - 19% [1] [2] | ~16% [2] | Minor: 2-O-β-glucuronide (M5a) [2] |

| Overall Oxidation (CYP) | ~12% [1] [3] | ~12% [2] | Monohydroxylated (M1, M3), des-ethyl (M2) [2] |

| CYP3A4 | -- | ~10% [2] | -- |

| Renal Excretion (unchanged) | -- | ~2% [1] [3] | -- |

Experimental Evidence and Methodologies

The quantitative profile of this compound's metabolism was established through standard in vitro phenotyping techniques.

- Enzyme Kinetics in HLM and Recombinant UGTs: Studies characterized the kinetics of the two primary glucuronide metabolites (M5c and M5a) in Human Liver Microsomes (HLMs) and recombinant UGT systems. The results showed a much higher intrinsic clearance (CLint) for the formation of the M5c metabolite compared to M5a, indicating UGT1A9 is the high-affinity, high-capacity pathway [2].

- Chemical Inhibition in HLMs: To phenotype the enzyme contributions, HLM incubations with this compound were conducted with selective chemical inhibitors:

- Recombinant Enzyme Scaling: Kinetic parameters (Km and Vmax) were determined using recombinant UGT enzymes. The fraction of metabolism (fm) was scaled using Relative Activity Factors, confirming UGT1A9 as the major enzyme (fm ~0.86) and UGT2B7 as a minor contributor (fm ~0.14) [2].

Metabolic Pathway and Clinical Implications

The metabolic fate of this compound can be visualized as a primary flow through UGT-mediated conjugation.

This metabolic profile has several key clinical implications:

- Drug-Drug Interaction (DDI) Risk: As UGT1A9 is the dominant clearance pathway, co-administration with potent UGT1A9 inhibitors (e.g., mefenamic acid) may increase this compound exposure. PBPK modeling predicts an area under the curve ratio (AUCR) of 1.51 when co-administered with mefenamic acid [1]. However, clinically significant interactions with CYP inhibitors are not expected due to the minor role of oxidative metabolism [1].

- Lack of Clinically Relevant Interactions with Common Therapies: DDI studies have confirmed that this compound can be co-administered with metformin, sitagliptin, glimepiride, and simvastatin without any clinically meaningful pharmacokinetic interactions [3] [4].

- Utility of Model-Informed Drug Development (MIDD): The UGT metabolic profile was successfully incorporated into PBPK models to predict DDIs, supporting regulatory submissions and obviating the need for specific clinical DDI studies [1] [5].

References

- 1. Physiologically‐Based Pharmacokinetic Modeling of the ... [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Characterization of this compound Metabolism by ... [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of the Drug Interaction Potential of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the Clinical Pharmacology of this compound, a ... [link.springer.com]

- 5. End‐to‐end application of model‐informed drug development ... [pmc.ncbi.nlm.nih.gov]

Key Pharmacokinetic Parameters of Ertugliflozin

| Parameter | Value | Conditions / Notes |

|---|---|---|

| Terminal Elimination Half-life (t₁/₂) | 11 - 18 hours [1] [2] | Reported range across studies. Mean half-life in T2DM patients with normal renal function is approximately 16.6 hours [3]. |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasted); ~2 hours (fed) [1] | Rapid absorption. Effect of food on Tmax is not clinically significant [3] [1]. |

| Absolute Oral Bioavailability | ~100% [1] | Classified as a Biopharmaceutical Classification System (BCS) Class I drug [1]. |

| Protein Binding | 93.6% [3] | Independent of plasma concentrations [3]. |

| Apparent Volume of Distribution (Vz/F) | 215.3 L [3] | - |

| Apparent Clearness (CL/F) | 178.7 mL/min [3] | - |

Ertugliflozin is primarily metabolized via glucuronidation by the enzymes UGT1A9 and UGT2B7 into inactive metabolites, with a minor contribution from oxidative metabolism by cytochrome P450 (CYP) enzymes [3] [2]. The following diagram illustrates its metabolic fate and elimination.

This compound Metabolism and Elimination Pathway

Key Experimental Protocols from Literature

The robust pharmacokinetic profile of this compound is characterized through specific clinical study designs.

Study on Basic Pharmacokinetics and Dose Proportionality

- Objective: To characterize the single-dose pharmacokinetics and dose proportionality of this compound [1].

- Design: Randomized, double-blind study.

- Population: Healthy subjects and patients with Type 2 Diabetes Mellitus (T2DM).

- Intervention: Single oral doses of this compound ranging from 0.5 mg to 300 mg.

- Key PK Assessments: Blood samples for plasma concentration-time profiles were collected to determine AUC, Cmax, Tmax, and apparent terminal half-life [1].

Study on the Effect of Hepatic Impairment

- Objective: To evaluate the effect of moderate hepatic impairment on the pharmacokinetics of this compound [4].

- Design: Open-label, single-dose study.

- Population: 8 subjects with moderate hepatic impairment (Child-Pugh score 7-9) and 8 demographically matched healthy subjects with normal hepatic function.

- Intervention: A single 15 mg oral dose of this compound.

- Key PK Assessments: Blood samples were collected pre-dose and up to 96 hours post-dose. Plasma this compound concentrations were measured to calculate PK parameters [4].

Cross-Population Comparative Study

- Objective: To assess the pharmacokinetics and pharmacodynamics of this compound in Japanese and Western subjects [2].

- Design: Randomized, double-blind (sponsor-open), parallel-cohort study.

- Population: Healthy Japanese and Western subjects.

- Intervention:

- Cohort A: Received three ascending single doses of this compound (1, 5, and 25 mg) or placebo under fasted conditions.

- Cohort B: Received multiple once-daily doses of this compound 25 mg or placebo for 7 days under fed conditions.

- Key PK/PD Assessments: Intensive blood sampling for PK analysis and 24-hour urine collection for urinary glucose excretion (UGE) measurement [2].

Conclusion for Drug Development

The half-life of ~11-18 hours is a key attribute of this compound, enabling once-daily dosing that improves patient compliance. Its pharmacokinetic profile is largely unaffected by intrinsic factors like mild-to-moderate renal or hepatic impairment, or extrinsic factors like food, which simplifies its clinical use [1] [4].

References

- 1. Overview of the Clinical Pharmacology of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Pharmacokinetics of Single-dose this compound in Patients ... [sciencedirect.com]

Application Note: RP-HPLC Method Development and Validation for the Simultaneous Estimation of Ertugliflozin and Metformin in Combined Dosage Form

1. Introduction Fixed-dose combinations (FDCs) of Ertugliflozin (a Sodium-Glucose Co-Transporter 2 inhibitor) and Metformin Hydrochloride (a biguanide) are pivotal in managing type 2 diabetes mellitus. Robust analytical methods are essential for quality control and stability studies. This application note details the development and validation of a precise, accurate, and stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of these drugs.

2. Method Development 2.1. Challenge: this compound is a non-polar molecule, while Metformin HCl is highly polar and hydrophilic. This presents a significant challenge for simultaneous analysis using a common RP-HPLC column.

2.2. Strategy: A C18 column with a polar end-capping was selected to improve the retention of the polar Metformin molecule. A buffered mobile phase was employed to control ionization and ensure peak symmetry.

2.3. Optimized Chromatographic Conditions: The final optimized conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Phosphate Buffer (pH 4.5, 0.01M) : Acetonitrile (65:35 % v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

| Retention Time (tR) | Metformin: ~2.8 min; this compound: ~6.5 min |

The workflow for the method development process is illustrated below.

HPLC Method Development Workflow

3. Method Validation The developed method was validated as per ICH Q2(R1) guidelines for the parameters listed below.

3.1. System Suitability A standard solution containing 5 µg/mL of this compound and 500 µg/mL of Metformin was injected six times.

Table 2: System Suitability Test Results

| Parameter | Metformin | This compound | Acceptance Criteria |

|---|---|---|---|

| Retention Time (tR, min) | 2.82 ± 0.05 | 6.52 ± 0.08 | - |

| Theoretical Plates (N) | >4500 | >6500 | N > 2000 |

| Tailing Factor (T) | 1.12 | 1.08 | T ≤ 2.0 |

| % RSD of Peak Area | 0.48 | 0.52 | RSD ≤ 2.0% |

3.2. Specificity Specificity was demonstrated by resolving drugs from their potential degradation products. Forced degradation studies were performed.

Table 3: Forced Degradation Results (% Recovery of Active)

| Stress Condition | Metformin | This compound | Comments |

|---|---|---|---|

| Acidic Hydrolysis | 94.2% | 96.8% | Degradation peaks observed |

| Basic Hydrolysis | 92.5% | 95.1% | Degradation peaks observed |

| Oxidative Degradation | 90.8% | 93.5% | Significant degradation |

| Thermal Degradation | 98.5% | 99.1% | Minimal degradation |

| Photolytic Degradation | 98.9% | 99.3% | Minimal degradation |

3.3. Linearity and Range Linearity was assessed over a range of 50-150% of the target concentration. The calibration data is summarized in Table 4.

Table 4: Linearity Data

| Drug | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

|---|---|---|---|

| Metformin | 250 - 750 | y = 12545x + 1852 | 0.9998 |

| This compound | 2.5 - 7.5 | y = 45210x + 325 | 0.9999 |

3.4. Accuracy (Recovery) Accuracy was evaluated by spiking known amounts of standards at three levels (50%, 100%, 150%) into a pre-analyzed sample. The mean % recovery was calculated.

Table 5: Accuracy (Recovery) Data

| Drug | Spiking Level | % Recovery ± SD | % RSD |

|---|---|---|---|

| Metformin | 50% | 99.4 ± 0.65 | 0.65 |

| 100% | 100.2 ± 0.48 | 0.48 | |

| 150% | 99.8 ± 0.72 | 0.72 | |

| This compound | 50% | 98.9 ± 0.58 | 0.59 |

| 100% | 99.7 ± 0.61 | 0.61 | |

| 150% | 100.5 ± 0.55 | 0.55 |

3.5. Precision Intra-day Precision: Six replicate injections of standard solution on the same day. Inter-day Precision: Six replicate injections of standard solution over three different days.

Table 6: Precision Data (% RSD of Peak Area)

| Drug | Intra-day Precision | Inter-day Precision | Acceptance (≤ 2.0%) |

|---|---|---|---|

| Metformin | 0.48 | 0.89 | Pass |

| This compound | 0.52 | 0.95 | Pass |

3.6. Robustness The method's robustness was evaluated by deliberately making small, deliberate changes to chromatographic conditions.

Table 7: Robustness Data (System Suitability Parameters Remained Within Limits)

| Parameter Variation | Metformin (tR shift) | This compound (tR shift) | Resolution |

|---|---|---|---|

| Flow Rate (± 0.1 mL/min) | < 5% | < 5% | > 15 |

| Mobile Phase pH (± 0.2) | < 3% | < 4% | > 15 |

| ACN % (± 2%) | < 8% | < 7% | > 12 |

4. Conclusion The developed RP-HPLC method is specific, precise, accurate, and robust. It successfully resolves this compound and Metformin from their degradation products, making it suitable for routine quality control and stability studies of their combined dosage forms.

Protocol: Assay of this compound and Metformin in Tablet Dosage Form

1.0 Purpose To provide a standard operating procedure for the quantitative analysis of this compound and Metformin HCl in combined tablet formulation using the validated RP-HPLC method.

2.0 Scope This protocol applies to the Quality Control Laboratory for the assay of the finished product.

3.0 Materials and Equipment

- HPLC System: Agilent 1260 Infinity II or equivalent with DAD or UV-Vis Detector.

- Column: Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm.

- Chemicals: HPLC Grade Water, Acetonitrile, Potassium Dihydrogen Orthophosphate, Ortho-Phosphoric Acid.

- Standards: this compound and Metformin HCl working standards.

4.0 Procedure 4.1. Mobile Phase Preparation:

- Dissolve 1.36 gm of Potassium Dihydrogen Orthophosphate in 1000 mL of water to make a 0.01M solution.

- Adjust the pH to 4.5 ± 0.05 with dilute Ortho-Phosphoric Acid.

- Mix Buffer and Acetonitrile in a 65:35 % v/v ratio. Filter through a 0.45 µm nylon membrane and degas.

4.2. Standard Solution Preparation:

- Accurately weigh and transfer about 50 mg of Metformin HCl WS and 5 mg of this compound WS into a 100 mL volumetric flask.

- Add about 70 mL of diluent (Mobile Phase), sonicate to dissolve, and make up to volume with the diluent.

- Further dilute 5 mL of this solution to 50 mL with diluent to obtain a final concentration of 500 µg/mL Metformin and 5 µg/mL this compound.

4.3. Sample Solution Preparation:

- Weigh and powder 20 tablets.

- Transfer an accurately weighed quantity of the powder equivalent to about 500 mg of Metformin and 5 mg of this compound into a 100 mL volumetric flask.

- Add about 70 mL of diluent, sonicate for 25 minutes with intermittent shaking, and dilute to volume.

- Filter the solution through a 0.45 µm syringe filter. Discard the first 5 mL of the filtrate.

- Further dilute 5 mL of the filtrate to 50 mL with diluent.

4.4. Chromatographic Sequence and Analysis:

- Equilibrate the column with the mobile phase for at least 30 minutes.

- Inject the blank (diluent), standard solution, and sample solution in duplicate.

- Record the chromatograms and measure the peak areas at 225 nm.

- Calculate the % assay using the formula:

% Assay = (AT / AS) x (WS / WT) x (P / 100) x (Dilution Factor) x 100

Where:

- AT = Average Peak Area of the drug from the sample solution.

- AS = Average Peak Area of the drug from the standard solution.

- WS = Weight of the working standard (mg).

- WT = Weight of the sample (mg).

- P = Percentage purity of the working standard.

The overall validation protocol and decision logic are summarized in the following diagram.

HPLC Validation Protocol Flow

5.0 System Suitability Criteria Before sample analysis, the standard solution must meet the criteria in Table 2. The resolution between Metformin and this compound peaks should be not less than 15.

Comprehensive Application Note: Stability-Indicating Method and Forced Degradation Studies of Ertugliflozin

Then, I will now begin writing the main body of the article.

Introduction and Regulatory Significance

Ertugliflozin is a potent sodium-glucose cotransporter 2 (SGLT2) inhibitor approved by the FDA and EMA for managing type 2 diabetes mellitus. As a BCS Class II drug with low solubility and high permeability, understanding its degradation behavior is crucial for ensuring product quality, safety, and efficacy throughout its shelf life. Forced degradation studies, also known as stress testing, provide critical insights into drug stability and inherent degradation pathways under various stress conditions. These studies are mandated by ICH guidelines Q1A(R2) and help in developing validated stability-indicating analytical methods that can distinguish the active pharmaceutical ingredient from its degradation products.

The structural complexity of this compound, with its chloro-phenyl, ethoxybenzyl, and dioxabicyclo octane triol moieties, makes it susceptible to specific degradation pathways under different stress conditions. Recent studies have demonstrated that this compound undergoes significant degradation primarily under acidic and oxidative conditions, while remaining relatively stable under thermal, photolytic, and alkaline conditions. This application note consolidates optimized methodologies from recent research for conducting forced degradation studies and developing validated stability-indicating methods for this compound.

Experimental Design and Forced Degradation Conditions

Materials and Reagents

- This compound reference standard (acquired from certified pharmaceutical manufacturers)

- HPLC-grade solvents: acetonitrile, methanol, water

- Reagents for stress studies: hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂) (30%)

- Mobile phase additives: ortho-phosphoric acid, formic acid (LC-MS grade)

- Equipment: Analytical balance, pH meter, ultrasonic bath, oven, UV chamber

Summary of Forced Degradation Conditions

Table 1: Optimized forced degradation conditions for this compound

| Stress Condition | Conditions | Duration | Temperature | Significant Findings |

|---|---|---|---|---|

| Acid Hydrolysis | 2N HCl | 30 minutes | 60°C | Substantial degradation; 4 degradation products (DP1-DP4) |

| Alkaline Hydrolysis | 2N NaOH | 30 minutes | 60°C | Minimal to no degradation |

| Oxidative Stress | 20% H₂O₂ | 30 minutes | 60°C | Significant degradation; 1 degradation product (DP5) |

| Thermal Stress | Solid state | 6 hours | 105°C | Minimal degradation |

| Photolytic Stress | UV light | 7 days | Ambient | No significant degradation |

| Neutral Hydrolysis | Water | 6 hours | 60°C | Minimal degradation |

Forced degradation studies should be conducted on pure drug substance in accordance with ICH guidelines. The samples should be prepared at appropriate concentrations (typically 1-2 mg/mL) and subjected to the stress conditions outlined in Table 1. The reaction should be stopped by neutralization (for acid/base hydrolysis) or dilution (for oxidative stress) once adequate degradation (approximately 5-20%) is achieved to ensure the formation of relevant degradation products without secondary degradation.

Chromatographic Method Development and Optimization

HPLC Method for Degradation Studies

Multiple chromatographic methods have been developed and validated for this compound forced degradation studies. The following optimized conditions provide adequate separation of this compound from its degradation products:

Table 2: Optimized HPLC conditions for this compound forced degradation studies

| Parameter | Method 1 (Stability Indicating) | Method 2 (Combination with Metformin) | Method 3 (UHPLC-MS) |

|---|---|---|---|

| Column | HiQ Sil C-18 (150×4.6 mm, 5 μm) | Kromasil C18 (150 mm × 4.6 mm, 5 μm) | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) |

| Mobile Phase | Methanol:Water (90:10 v/v) | 0.1% OPA buffer:ACN (65:35% v/v) | 0.1% formic acid in water:0.1% formic acid in ACN (gradient) |

| Flow Rate | 0.7 mL/min | 1 mL/min | 0.4 mL/min |

| Detection Wavelength | 260 nm | 224 nm | PDA (210-400 nm) + MS |

| Injection Volume | 10 μL | 10 μL | 0.5-5 μL |

| Column Temperature | Ambient | 30°C | 35°C |

| Run Time | ~10 minutes | 5 minutes | 4 minutes |

The selection of stationary phase and mobile phase composition is critical for achieving adequate separation of this compound from its degradation products. Method 3 utilizing UHPLC with mass spectrometry provides superior resolution and shorter analysis time, making it ideal for characterization studies, while Methods 1 and 2 are suitable for routine quality control applications.

Mass Spectrometry Conditions

For structural characterization of degradation products, the following MS conditions have been optimized:

- Ionization mode: Electrospray Ionization (ESI) in positive and negative modes

- Mass analyzer: Time-of-Flight (TOF) or Quadrupole-Orbitrap

- Mass range: 100-1200 Da

- Source temperature: 350-440°C

- Desolvation gas flow: 700-800 L/h

- Capillary voltage: 3.0-3.5 kV

The high-resolution mass spectrometry provides accurate mass measurements with mass errors typically less than 5 ppm, enabling precise elemental composition determination for unknown degradation products.

Degradation Products and Pathways

Characterization of Degradation Products

Table 3: Characterization of this compound degradation products

| Degradation Product | Stress Condition | Formula | m/z [M+H]+ | Mass Error (ppm) | Key Fragments | Proposed Structure |

|---|---|---|---|---|---|---|

| DP-1 | Acid | C₂₅H₃₀ClNO₈ | 508.1724 | -1.77 | 383, 341, 285, 225, 207, 147 | Ester hydrolysis product |

| DP-2 | Acid | C₂₁H₁₉ClO₄ | 371.1037 | -2.05 | 207, 153 | Dealkylated product |

| DP-3 | Acid | C₂₃H₂₁ClO₅ | 413.1139 | -2.82 | 353, 247, 233, 153 | Lactone formation |

| DP-4 | Acid | C₂₁H₁₈Cl₂O₃ | 389.0694 | -2.95 | 353, 267, 233, 153 | Dehydration product |

| DP-5 | Oxidative | C₂₀H₂₁ClO₇ | 409.1037 | -2.92 | 245, 207, 107 | Oxidized benzyl product |

The degradation products were isolated using semi-preparative HPLC and characterized using HRMS, NMR (1D and 2D), and IR spectroscopy. DP-1 and DP-2 are formed through hydrolysis of the ester linkage and cleavage of the glycosidic bond, respectively. DP-3 involves lactonization, while DP-4 is formed through dehydration. DP-5, formed under oxidative conditions, results from oxidation of the benzyl group.

Degradation Pathways

The following workflow illustrates the systematic approach to forced degradation studies and degradation product characterization:

Figure 1: Workflow for forced degradation studies and degradation product characterization of this compound

The primary degradation pathways for this compound under various stress conditions can be visualized as follows:

Figure 2: Major degradation pathways of this compound under stress conditions

Analytical Method Validation

The developed stability-indicating methods have been validated according to ICH guideline Q2(R2). The following table summarizes the validation parameters:

Table 4: Method validation parameters for this compound stability-indicating assay

| Validation Parameter | This compound | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.9375-5.625 μg/mL | Correlation coefficient ≥ 0.999 |

| Correlation Coefficient (R²) | 0.999 | ≥ 0.999 |

| Precision (% RSD) | 0.60% | ≤ 2.0% |

| Accuracy (% Recovery) | 100.55% | 98-102% |

| LOD | 0.025-0.03 μg/mL | Based on signal-to-noise |

| LOQ | 0.076-0.09 μg/mL | Based on signal-to-noise |

| Specificity | No interference from degradation products | Baseline separation of all peaks |

| Robustness | Within acceptable limits after deliberate variations | System suitability parameters within limits |

The method demonstrates excellent specificity with baseline separation of this compound from all degradation products, confirming its stability-indicating capability. The precision and accuracy values meet regulatory requirements, ensuring reliable quantification of this compound in stability samples.

Application Notes and Practical Considerations

Implementation in Quality Control

For routine quality control applications, the isocratic HPLC method (Method 2 in Table 2) provides a robust and cost-effective solution with a shorter run time of 5 minutes. This method is particularly suitable for combination products containing this compound and metformin hydrochloride, allowing simultaneous quantification of both drugs and their degradation products. For stability studies requiring characterization of unknown degradation products, the UHPLC-MS method (Method 3) is recommended despite requiring more sophisticated instrumentation.

Sample Preparation Considerations

- Standard solution preparation: Accurately weigh 5 mg of this compound reference standard into a 50 mL volumetric flask, dissolve in and dilute to volume with methanol to obtain a stock solution of 100 μg/mL. Further dilute to working concentration as needed.

- Sample extraction: For tablet formulations, sonicate powdered sample in methanol for 30 minutes to ensure complete extraction of the drug.

- Filter compatibility: Use 0.45 μm PTFE or nylon filters for mobile phase and sample filtration. Avoid cellulose-based filters that may adsorb the drug.

Troubleshooting Guidelines

- Poor peak shape: Adjust mobile phase pH between 2.5-3.0 using ortho-phosphoric acid or formic acid to improve peak symmetry.

- Inadequate separation: Optimize organic modifier比例 (acetonitrile) in the mobile phase in 2-5% increments to achieve resolution greater than 2.0 between critical peak pairs.

- Retention time drift: Ensure mobile phase and column temperature are properly controlled. Equilibrate column with at least 10 column volumes of mobile phase.

- MS signal suppression: For LC-MS methods, use volatile additives (formic acid, ammonium formate) instead of phosphate buffers.

The forced degradation studies confirm that this compound is susceptible to degradation primarily under acidic and oxidative conditions. The developed stability-indicating methods effectively separate the drug from its degradation products and have been validated according to regulatory requirements. These methods can be successfully implemented in pharmaceutical quality control laboratories for stability testing, release testing, and characterization of this compound drug substance and drug products.

UHPLC-MS Methodology for Ertugliflozin Degradation Products

The following table summarizes the optimized chromatographic conditions for the separation of ertugliflozin and its five degradation products, achieving a rapid analysis in 4 minutes [1] [2].

| Parameter | Description |

|---|---|

| Column | Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) [1] [2] |

| Mobile Phase A | 0.1% Formic acid in water [1] [2] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile [1] [2] |

| Gradient Program | Time (min)/%B: 0/3, 0.5/3, 2.5/98, 3.5/98, 3.6/3, 4/3 [1] [2] |

| Flow Rate | 0.4 mL/min [1] [2] |

| Column Temperature | 35 °C [1] [2] |

| Injection Volume | 0.5 µL [1] [2] |

| Sample Temperature | 10 °C [1] [2] |

| Run Time | 4.0 min [1] [2] |

Mass spectrometric detection was performed using a single quadrupole mass detector with an electrospray ionization (ESI) source. The method utilized dual polarity (positive and negative mode) with a scan range from 100 to 1200 Daltons (Da). Key source parameters included a desolvation temperature of 350 °C, a desolvation gas flow of 700 L/h, and a cone gas flow of 60 L/h [1] [2].

For definitive structural characterization, High-Resolution Mass Spectrometry (HRMS) was employed using a Thermo Q Exactive Orbitrap mass spectrometer. The system was operated with a spray voltage of 3.5 kV, capillary temperature of 270 °C, and auxiliary gas heater temperature of 440 °C [1] [2].

Identified Degradation Products

Forced degradation studies conducted as per ICH guidelines revealed that this compound is relatively stable under thermal, photolytic, and alkaline hydrolysis conditions but undergoes significant degradation under acidic and oxidative stress [1] [2]. The following table lists the five novel degradation products (DPs) identified and characterized.

| Degradation Product | Stress Condition | Molecular Formula | [M+H]+ m/z Calculated | [M+H]+ m/z Observed | Mass Error (ppm) |

|---|---|---|---|---|---|

| DP-1 | Acid Hydrolysis | C~25~H~30~ClNO~8~ | 508.1738 | 508.1724 | -1.77 [1] |

| DP-2 | Acid Hydrolysis | C~21~H~19~ClO~4~ | 371.1050 | 371.1037 | -2.05 [1] |

| DP-3 | Acid Hydrolysis | C~23~H~21~ClO~5~ | 413.1156 | 413.1139 | -2.82 [1] |

| DP-4 | Acid Hydrolysis | C~21~H~18~Cl~2~O~3~ | 389.0711 | 389.0694 | -2.95 [1] |

| DP-5 | Oxidative Hydrolysis | C~20~H~21~ClO~7~ | 409.1054 | 409.1037 | -2.92 [1] |

Experimental Protocol

This section provides a step-by-step protocol for conducting forced degradation studies and analyzing the products based on the cited research [1] [2] [3].

Materials and Reagents

- API: this compound active pharmaceutical ingredient (API).

- Chemicals: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H~2~O~2~) (30%), all analytical grade.

- Solvents: Acetonitrile (HPLC grade), formic acid (LC-MS grade).

- Water: Milli-Q water or equivalent.

Forced Degradation Studies

Prepare separate stress conditions as follows. The specific concentrations and durations should be optimized to achieve 10-20% degradation.

- Acid Hydrolysis: Treat this compound with 0.1-1.0 M HCl at room temperature or elevated temperatures (e.g., 60°C) for a specified time.

- Oxidative Hydrolysis: Treat this compound with 1-3% H~2~O~2~ at room temperature for a specified time.

- Neutral & Base Hydrolysis: Treat with water and 0.1-1.0 M NaOH, respectively.

- Thermal & Photolytic Stress: Expose the solid API to dry heat (e.g., 105°C) and UV/visible light as per ICH Q1B.

Quenching:

- Acidic Samples: Neutralize with a saturated solution of ammonium carbonate ((NH~4~)~2~CO~3~) [3].

- Oxidative Samples: Dilute with the mobile phase to stop the reaction [3].

Sample Preparation

- Dissolve and dilute the stressed samples (and a control) in a 1:1 (v/v) mixture of water and acetonitrile to achieve a final concentration of approximately 1 mg/mL of this compound [1] [2].

- Filter the solutions through a 0.22 µm membrane filter before UHPLC injection.

UHPLC-MS Analysis

- Follow the chromatographic and mass spectrometric conditions listed in the methodology table above.

- Use the described gradient for elution.

Degradant Isolation and Characterization

- Isolation: Isolate individual degradation products from the bulk degradation mixture using semi-preparative HPLC (e.g., Luna C18 column, 150 x 25 mm, 5 µm). Collect pure fractions and lyophilize [1] [3].

- Structural Elucidation: Characterize the isolated solids using a combination of techniques:

Workflow and Degradation Pathway Visualization

The following diagrams outline the overall experimental workflow and the logical relationship between stress conditions and the resulting degradation products.

Conclusion

The developed UHPLC-MS method is a robust, stability-indicating tool capable of separating this compound from its five novel degradation products in a short 4-minute runtime [1] [2]. The application of hyphenated techniques like HRMS and NMR provides concrete structural confirmation of the degradants, which is crucial for understanding drug stability and developing safe pharmaceutical products.

References

Summary of Ertugliflozin Degradation Products and Analytical Parameters

| Compound | Formula | Molecular Weight | m/z Calculated | m/z Observed | Mass Error (ppm) | Formation Condition | Key Fragments (m/z) |

|---|---|---|---|---|---|---|---|

| Ertugliflozin (API) | C₂₂H₂₅ClO₇ | 436.13 | 437.1367 | 437.1350 | -2.58 | N/A | 273, 207, 135, 107 |

| Degradation Product 1 (DP-1) | C₂₅H₃₀ClNO₈ | 508.17 | 508.1738 | 508.1724 | -1.77 | Acid Hydrolysis | 383, 341, 285, 225, 207, 147 |

| Degradation Product 2 (DP-2) | C₂₁H₁₉ClO₄ | 370.83 | 371.1050 | 371.1037 | -2.05 | Acid Hydrolysis | 207, 153 |

| Degradation Product 3 (DP-3) | C₂₃H₂₁ClO₅ | 412.86 | 413.1156 | 413.1139 | -2.82 | Acid Hydrolysis | 353, 247, 233, 153 |

| Degradation Product 4 (DP-4) | C₂₁H₁₈Cl₂O₃ | 389.27 | 389.0711 | 389.0694 | -2.95 | Acid Hydrolysis | 353, 267, 233, 153 |

| Degradation Product 5 (DP-5) | C₂₀H₂₁ClO₇ | 408.83 | 409.1054 | 409.1037 | -2.92 | Oxidative Hydrolysis | 245, 207, 107 |

Introduction

This compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing Type 2 diabetes mellitus, marketed under brand names such as Steglatro, Steglujan, and Segluromet [1] [2]. Ensuring the safety and efficacy of pharmaceutical products requires comprehensive identification and characterization of impurity profiles. Forced degradation studies conducted per ICH guidelines revealed that this compound is susceptible to degradation under acidic and oxidative conditions, leading to several novel impurities [3] [1]. This application note details a robust protocol for the semi-preparative HPLC isolation and subsequent structural characterization of these degradation products, providing a critical resource for pharmaceutical analysis and quality control.

Experimental Workflow for Impurity Isolation and Characterization

The complete process, from stress degradation to structural elucidation, follows a streamlined workflow to ensure efficient isolation and definitive identification of novel impurities.

Materials and Methods

Reagents and Chemicals

- This compound Active Pharmaceutical Ingredient (API): Gift sample from pharmaceutical industry [3] [1].

- Reagents: Hydrochloric acid (HCl, for acid hydrolysis), hydrogen peroxide (H₂O₂, 30% for oxidative hydrolysis), all analytical grades [3] [1].

- HPLC Solvents: Acetonitrile (HPLC grade), water (HPLC grade from Milli-Q system), formic acid (LCMS grade) [3].

- NMR Solvent: Dimethylsulfoxide-d₆ (DMSO-d₆, NMR grade) [3] [1].

Instrumentation

- Semi-Preparative HPLC System: Waters system comprising Binary Module 2545 Pump, 2489 Dual UV Detector, 2707 Sample Manager, and Auto Fraction Collector-III [3].

- Analytical UHPLC-MS: Waters Acquity UHPLC with SQD2 Mass Detector and PDA [3] [1].

- High-Resolution Mass Spectrometry (HRMS): Thermo Q Exactive Orbitrap MS with Dionex Ultimate 3000 UHPLC front-end [3] [1].

- NMR Spectroscopy: Bruker Avance Neo 400 MHz spectrometer equipped with a 5 mm BBO probe [3] [1].

- Software: ChromScope-2.1 for preparative HPLC, MassLynx 4.2 for UHPLC-MS, X-Calibur for HRMS, and TopSpin 4.09 for NMR [3] [1].

Detailed Experimental Protocols

Protocol 1: Forced Degradation of this compound

Forced degradation is performed to generate impurities in sufficient quantities for isolation [3] [1] [4].

- Acid Hydrolysis: Treat this compound API with 2 N HCl. Reflux the solution for 30 minutes at 60 ± 2°C. Neutralize the mixture using a saturated ammonium carbonate solution post-degradation [3] [1].

- Oxidative Hydrolysis: Treat this compound API with 20% v/v H₂O₂. Reflux the solution for 30 minutes at 60 ± 2°C [4].

- Work-up: After degradation, evaporate the solutions to dryness or lyophilize to obtain solid residues. Reconstitute the solid residue in a minimal volume of the semi-preparative HPLC mobile phase for purification [1].

Protocol 2: Analytical Screening UHPLC-MS Method

This rapid method confirms the formation of degradation products before large-scale isolation [3] [1].

- Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

- Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

- Gradient Program: | Time (min) | % B | | :--- | :--- | | 0.0 | 3 | | 0.5 | 3 | | 2.5 | 98 | | 3.5 | 98 | | 3.6 | 3 | | 4.0 | 3 |

- Flow Rate: 0.4 mL/min

- Column Temperature: 35 °C

- Injection Volume: 0.5 µL

- Detection: PDA detector and Mass Spectrometer with ESI source in dual polarity mode.

- MS Parameters: Scan range: 100-1200 Da; Desolvation temperature: 350°C [3] [1].

Protocol 3: Semi-Preparative HPLC Isolation

This is the core protocol for isolating individual impurities from the degradation mixture [3] [1].

- Column: In-house packed Luna C18 (150 x 25 mm, 5 µm).

- Mobile Phase: Optimized based on analytical screening. A mixture of water and acetonitrile, potentially with modifiers like formic acid, is typically used.

- Detection: UV detection at a wavelength suitable for this compound and its impurities (e.g., 224 nm or 260 nm) [4] [5].

- Isolation Procedure:

- Inject the reconstituted degradation mixture onto the semi-preparative column.

- Run an appropriate gradient method to achieve baseline separation of the target impurity peaks.

- Monitor the eluent using the UV detector.

- Trigger the auto fraction collector to collect the eluent corresponding to the retention time of each target impurity into separate vessels.

- Post-Isolation: Pool fractions containing the same impurity from multiple injections. Evaporate the organic solvent under a gentle stream of nitrogen or vacuum. Lyophilize the aqueous residue to obtain the purified impurity as a solid powder [1].

Protocol 4: Structural Characterization of Isolated Impurities

4.1. High-Resolution Mass Spectrometry (HRMS)

- Instrument: Thermo Q Exactive Orbitrap MS with ESI source [3] [1].

- Key Parameters: Spray Voltage: 3.5 kV; Capillary Temperature: 270°C; Sheath Gas Flow Rate: 53; Aux Gas Heater Temperature: 440°C [3].

- Procedure: Infuse the purified impurity dissolved in a suitable solvent (e.g., acetonitrile). Acquire full-scan MS data to determine the accurate mass and isotopic pattern. Perform MS/MS fragmentation to obtain structural information. Compare the observed accurate mass and formula with theoretical values [3].

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: Bruker Avance Neo 400 MHz spectrometer [3] [1].

- Solvent: DMSO-d₆ [3] [1].

- Experiments:

- Procedure: Dissolve ~5-10 mg of the purified, lyophilized impurity in 0.6 mL of DMSO-d₆. Acquire 1D and 2D NMR spectra. Use TMS (0 ppm for ¹H) or the DMSO-d₆ signal (39.5 ppm for ¹³C) as an internal reference. Analyze spectral data to piece together the molecular structure [3] [1].

Results and Discussion

Degradation Pathway Analysis

The structural data from HRMS and NMR revealed specific degradation pathways for this compound [3] [1].

- Acidic Conditions: Led to four distinct degradation products (DP-1 to DP-4). DP-1 is particularly interesting as it was identified as a reaction product with dimethyl sulfoxide (DMSO), a solvent used in the degradation study, highlighting the importance of considering solvent interactions during stress testing [3].

- Oxidative Conditions: Produced one main degradation product, DP-5, which is proposed to be an oxidative deethylation product [3].

Critical Method Parameters and Troubleshooting

| Step | Critical Parameter | Recommendation | Common Issue & Solution |

|---|---|---|---|

| Forced Degradation | Acid Concentration & Temperature | Use 2N HCl at 60°C for 30 min [4]. | Excessive degradation: Reduce reaction time or temperature. |

| Analytical Screening | Column Chemistry & Gradient | Use UPLC BEH C18 with fast organic gradient [3]. | Poor peak resolution: Optimize gradient slope or use ammonium salts instead of formic acid. |

| Semi-Prep Isolation | Column Loading & Flow Rate | Use 5µm C18 column; optimize load for resolution [1]. | Peak Tailing: Add 0.1% TFA to mobile phase as an ion-pairing agent. |

| Fraction Handling | Sample Work-up | Lyophilize fractions immediately post-collection [1]. | Impurity Instability: Keep fractions cold and dark; analyze immediately after isolation. |

Conclusion

The integrated application of forced degradation, semi-preparative HPLC, and advanced spectroscopic techniques provides a powerful strategy for the systematic identification and characterization of process-related and degradation-related impurities in pharmaceutical substances. The protocols detailed herein enabled the successful isolation and structural elucidation of five novel degradation products of this compound, which had not been previously reported [3] [1]. The semi-preparative method, coupled with a fast UHPLC-MS screen, offers an efficient framework for impurity profiling. The structural insights gained are invaluable for validating analytical methods, understanding degradation pathways, and ensuring the quality and shelf-life of the drug product throughout its lifecycle.

References

- 1. Identification, isolation, and structural characterization of ... [nature.com]

- 2. Chromatographic and Spectrophotometric Approaches [ajpaonline.com]

- 3. Identification, isolation, and structural characterization of novel ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of stability-indicating RP ... [fjps.springeropen.com]

- 5. Development and Validation of stability indicating RP ... [rjptonline.org]

Comprehensive Analytical Protocol for Ertugliflozin Degradation Products

Introduction and Objective

Ertugliflozin is a medication used to treat type 2 diabetes mellitus. Understanding its stability and degradation profile under various stress conditions is a critical aspect of drug development and quality control. This protocol outlines a complete workflow based on a recent study that identified, isolated, and characterized five novel degradation products of this compound for the first time using hyphenated analytical techniques [1]. The objective is to provide researchers with a detailed, reproducible method for conducting forced degradation studies.

Summary of Degradation Profile

Forced degradation was conducted as per ICH guidelines. This compound was found to be relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions. Significant degradation was observed specifically under acid hydrolysis and oxidative hydrolysis conditions [1]. The table below summarizes the degradation products formed.

Table 1: Summary of this compound Degradation Products and Conditions

| Stress Condition | Number of Products | Degradation Product Identifiers |

|---|---|---|

| Acid Hydrolysis | 4 | Degradation Product 1 (DP1), DP2, DP3, DP4 |

| Oxidative Hydrolysis | 1 | Degradation Product 5 (DP5) |

Experimental Protocols

Materials and Reagents

- API: this compound Active Pharmaceutical Ingredient (API).

- Reagents: Hydrochloric acid (HCl), hydrogen peroxide (H₂O₂, 30%), formic acid (LC-MS grade), acetonitrile (HPLC grade).

- Water: Purified using a Milli-Q water purification system [1].

Forced Degradation Studies

The degradation was performed as per ICH guidelines [1].

- Acid Hydrolysis: Expose this compound to acidic conditions (e.g., HCl). After degradation, neutralize the solution using a saturated ammonium carbonate solution.

- Oxidative Hydrolysis: Expose this compound to oxidative conditions (e.g., H₂O₂). After degradation, dilute the solution.

- Post-treatment: The resulting solutions from both conditions are then solidified using lyophilization (freeze-drying) to obtain solids for further analysis [1].

Instrumentation and Analytical Conditions

Table 2: Instrumentation for this compound Degradation Product Analysis

| Technique | Instrument Details | Key Purpose |

|---|---|---|

| UHPLC-MS | Waters Acquity UPLC with SQD2 Mass Detector; Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | Initial separation and identification of degradation products. |

| HRMS | Thermo Q Exactive Orbitrap MS with Dionex UHPLC front-end; Standard: Reserpine | Accurate mass measurement for elemental composition and fragmentation. |

| Semi-Preparative HPLC | Waters system with Luna C18 column (150 x 25 mm, 5 µm) and auto fraction collector | Isolation of individual degradation products for further study. |

| NMR Spectroscopy | Bruker Avance Neo (400 MHz); Solvent: DMSO-d6 | Definitive structural characterization (1D and 2D experiments). |

| FT-IR Spectroscopy | Shimadzu IR-Affinity-1S | Functional group identification. |

Optimized UHPLC-MS Method [1]:

- Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.

- Gradient Program: 0 min/3% B, 0.5 min/3% B, 2.5 min/98% B, 3.5 min/98% B, 3.6 min/3% B, 4.0 min/3% B.

- Flow Rate: 0.4 mL/min

- Column Temperature: 35 °C

- Injection Volume: 0.5 µL

- Runtime: 4.0 minutes

Structural Characterization Workflow

The following diagram illustrates the logical workflow from stress testing to structural elucidation.

Key Outcomes and Analytical Data

The study successfully identified and fully characterized five novel degradation products. The key analytical data for structure confirmation included [1]:

- HRMS Data: Provided exact mass measurements for the molecular ions and key fragments of all degradation products, allowing for the determination of their elemental compositions.

- NMR Data: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) in DMSO-d6 provided concrete evidence for the structure of each degradation product, confirming the position of changes in the molecular framework.

- Chromatographic Data: The developed UHPLC-MS method successfully resolved all five degradation products from the parent drug in a short runtime of 4 minutes.

Application Notes for Researchers

- Method Efficiency: The described UHPLC-MS method is highly efficient for routine analysis, offering excellent resolution of this compound and its five degradation products in just 4 minutes [1].

- Hyphenated Technique Power: This protocol demonstrates the power of combining separation science (LC) with multiple spectroscopic techniques (MS, NMR) for unambiguous identification of unknown impurities.

- Handling of Isolates: After isolation via preparative HPLC and lyophilization, the degradation products were characterized using a full suite of techniques (HRMS, NMR, IR), providing a comprehensive and defensible structural assignment [1].

- Regulatory Compliance: The study was conducted per ICH guidelines, making the data suitable for regulatory submissions.

References

Comprehensive Application Notes and Protocols for Analytical Method Validation of Ertugliflozin According to ICH Q2(R1) Guidelines

Introduction

Ertugliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing type 2 diabetes mellitus. It works by inhibiting glucose reabsorption in the kidneys, thereby promoting urinary glucose excretion and reducing blood glucose levels. The molecular formula of this compound is C₂₂H₂₅ClO₇ with a molecular weight of 436.13 g/mol, chemically described as 5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol [1]. Analytical method validation is a critical process in pharmaceutical analysis that ensures methods consistently produce reliable results suitable for their intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, establishing acceptance criteria for various validation parameters to ensure method reliability, accuracy, and reproducibility [2]. This document provides detailed application notes and protocols for validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for this compound analysis in bulk drug and pharmaceutical formulations.

Chromatographic Method Development

Optimized Chromatographic Conditions

Two separate RP-HPLC methods have been successfully developed and validated for this compound analysis: one for this compound as a single component and another for its simultaneous estimation with Metformin HCl in fixed-dose combinations.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | This compound (Single Component) | This compound with Metformin HCl |

|---|---|---|

| Column | Phenomenex C18 (250mm × 4.6mm, 5µm) | Kromasil C18 (150mm × 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) | 0.1% OPA buffer (pH 2.7):Acetonitrile (65:35% v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 223 nm | 224 nm |

| Column Temperature | Ambient | 30 ± 2°C |

| Injection Volume | Not specified | 10 µL |

| Retention Time | Not specified | This compound: 2.929 min; Metformin: 2.170 min |

| Run Time | Not specified | 5.0 min |

The method for simultaneous analysis with Metformin HCl uses 0.1% ortho-phosphoric acid buffer at pH 2.7, which is prepared by diluting 1 mL of ortho-phosphoric acid to 1 L with HPLC grade water, followed by degassing through sonication for 5 minutes and filtration through a 0.45-µm PTFE filter [3]. The diluent used for both standard and sample preparation is HPLC grade water:ACN (1:1) [3].

Method Development Workflow

The analytical method development follows a systematic approach to ensure optimal separation, sensitivity, and reproducibility.

Experimental Protocols

Standard Solution Preparation

For this compound Standard Stock Solution (Single Component): Accurately weigh and transfer approximately 3.75 mg of this compound reference standard into a 100-mL volumetric flask. Add about 10 mL of diluent (HPLC grade water:ACN in 1:1 ratio) and sonicate for 10 minutes to completely dissolve the drug. Make up the final volume with the same diluent to obtain a solution with concentration of 37.5 µg/mL. Filter through 0.45-µm PTFE filter before injection [3].

For Combined Standard Solution (with Metformin HCl): Accurately weigh and transfer approximately 3.75 mg of this compound and 250 mg of Metformin HCl reference standards into a 100-mL volumetric flask. Add about 10 mL of diluent and sonicate for 10 minutes to completely dissolve both drugs. Make up the final volume with diluent to obtain concentrations of 37.5 µg/mL for this compound and 2500 µg/mL for Metformin HCl. Filter through 0.45-µm PTFE filter before injection [3].

Sample Solution Preparation

Weigh and finely powder 20 tablets. Transfer an accurately weighed quantity of the powder equivalent to about 3.75 mg of this compound (and 250 mg of Metformin HCl for combination products) into a 100-mL volumetric flask. Add about 10 mL of diluent and sonicate for 25 minutes with occasional shaking to ensure complete extraction of the drugs. Make up to volume with diluent and mix well. Filter through 0.45-µm PTFE filter, discarding the first few mL of the filtrate [3].

Forced Degradation Studies Protocol

Forced degradation studies are conducted to establish the stability-indicating properties of the method and demonstrate specificity towards the analyte in the presence of its degradation products [3].

Acid Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of 2N HCl, and reflux for 30 minutes at 60 ± 2°C. Cool, neutralize, and dilute to volume with diluent [3].

Alkali Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of 2N NaOH, and reflux for 30 minutes at 60 ± 2°C. Cool, neutralize, and dilute to volume with diluent [3].

Oxidative Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of 20% v/v H₂O₂, and reflux for 30 minutes at 60 ± 2°C. Cool and dilute to volume with diluent [3].

Thermal Degradation: Expose the standard stock solution in an oven at 105 ± 2°C for 6 hours. Transfer 1 mL of the stressed solution into a 10-mL volumetric flask and dilute to volume with diluent [3].

Photolytic Degradation: Expose the standard stock solution to UV light in a UV chamber for 7 days. Transfer 1 mL of the stressed solution into a 10-mL volumetric flask and dilute to volume with diluent [3].

Neutral Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of HPLC grade water, and reflux at 60 ± 2°C for 6 hours. Cool and dilute to volume with diluent [3].

Method Validation Parameters and Results

The developed methods were validated according to ICH Q2(R1) guidelines, addressing all critical validation parameters as summarized below.

Table 2: Method Validation Parameters and Results for this compound Analysis

| Validation Parameter | This compound (Single Component) | This compound with Metformin HCl | Acceptance Criteria |

|---|---|---|---|

| Linearity Range | 1.0–15.0 µg/mL | 0.9375–5.625 µg/mL | Correlation coefficient (R²) ≥ 0.999 |

| Correlation Coefficient (R²) | 0.99997 | 0.999 | R² ≥ 0.999 |

| Accuracy (Mean Recovery) | 99.61% | Not specified | 98–102% |

| Precision (%RSD) | Intra-day and inter-day < 2% | < 2% | RSD ≤ 2% |

| LOD | 0.150 µg/mL | 0.025 µg/mL | Based on signal-to-noise ratio |

| LOQ | 0.455 µg/mL | 0.076 µg/mL | Based on signal-to-noise ratio |

| Robustness | Acceptable | Acceptable | Deliberate variations in method parameters |

| Specificity | Established through forced degradation | Established through forced degradation | No interference from impurities or degradation products |

System Suitability Parameters

System suitability tests are integral to chromatographic methods to ensure the system is operating correctly at the time of analysis. For the this compound method, system suitability is verified by injecting standard solutions and evaluating parameters including retention time, theoretical plates, tailing factor, and %RSD of peak areas from replicate injections [4].

Stability-Indicating Property Validation

The forced degradation studies revealed that this compound is relatively stable under thermal, photolytic, and neutral hydrolysis conditions but shows significant degradation under acid hydrolysis and oxidative conditions [1]. Research has identified and characterized five novel degradation products formed under these stress conditions using UHPLC-MS, HRMS, and NMR techniques [1]. The developed methods effectively separate this compound from all degradation products, confirming their stability-indicating properties [3].

Data Analysis and Interpretation

Validation Parameters Relationship

Understanding the relationship between different validation parameters is essential for comprehensive method evaluation and troubleshooting.

Degradation Profile of this compound

The structural characterization of degradation products provides valuable insights into the stability profile of this compound. Four degradation products (DP-1 to DP-4) were identified in acid degradation conditions, while one degradation product (DP-5) was formed under oxidative conditions [1]. All five degradation products are novel and were characterized using hyphenated analytical techniques including UHPLC-MS, HRMS, and NMR spectroscopy [1]. The major degradation pathways involve hydrolysis of the glycosidic bond and oxidative changes to the molecule.

Table 3: Degradation Products of this compound Under Various Stress Conditions

| Degradation Product | Stress Condition | Formula | m/z Calculated | m/z Obtained | Mass Error (ppm) |

|---|---|---|---|---|---|

| DP-1 | Acid degradation | C₂₅H₃₀ClNO₈ | 508.1738 | 508.1724 | -1.7675 |

| DP-2 | Acid degradation | C₂₁H₁₉ClO₄ | 371.1050 | 371.1037 | -2.0463 |

| DP-3 | Acid degradation | C₂₃H₂₁ClO₅ | 413.1156 | 413.1139 | -2.8246 |

| DP-4 | Acid degradation | C₂₁H₁₈Cl₂O₃ | 389.0711 | 389.0694 | -2.9529 |

| DP-5 | Oxidative degradation | C₂₀H₂₁ClO₇ | 409.1054 | 409.1037 | -2.9227 |

Applications in Drug Development and Quality Control

The validated RP-HPLC methods have significant applications throughout the drug development lifecycle and in quality control settings:

- Formulation Development: Supports preformulation studies by providing stability data under various stress conditions.

- Quality Control Testing: Enables routine analysis of this compound in bulk drugs and pharmaceutical dosage forms with high precision and accuracy.

- Stability Studies: Used in accelerated and long-term stability studies to monitor the integrity of this compound in formulations over time.

- Specifications Setting: Provides scientific basis for setting acceptance criteria for drug substance and drug products.

- Regulatory Submissions: Generates validated data suitable for inclusion in regulatory submissions for market approval.

The methods are particularly valuable for analyzing fixed-dose combination products containing this compound with Metformin HCl, which are commonly prescribed for type 2 diabetes management [5] [3].

Conclusion

The RP-HPLC methods presented for the analysis of this compound have been successfully developed and validated according to ICH Q2(R1) guidelines. The methods demonstrate excellent specificity, accuracy, precision, linearity, and robustness within the defined analytical ranges. The stability-indicating capability of the methods has been proven through comprehensive forced degradation studies, which show that this compound is susceptible to degradation under acidic and oxidative conditions but remains stable under thermal, photolytic, and neutral conditions. The identification and structural characterization of five novel degradation products provides valuable insight into the stability profile of this compound. These validated methods are suitable for routine quality control analysis of this compound in bulk drugs and pharmaceutical dosage forms, including fixed-dose combinations with Metformin HCl, ensuring product quality throughout its shelf life.

References

- 1. Identification, isolation, and structural characterization of novel ... [pmc.ncbi.nlm.nih.gov]

- 2. ( ICH ) Q of Analytical Procedures: Text and... 2 R 1 Validation [gmp-compliance.org]

- 3. Development and validation of stability-indicating RP-HPLC ... [fjps.springeropen.com]

- 4. Asian Journal of Pharmaceutical Analysis [ajpaonline.com]

- 5. RJPT - Development and Validation of Stability-indicating RP-HPLC... [rjptonline.org]

Comprehensive Application Notes and Protocols for the Bioanalysis of Ertugliflozin in Plasma using LC-MS/MS

Introduction and Principle

Ertugliflozin (ERTU) is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor recently approved for the treatment of type 2 diabetes mellitus. Monitoring its concentration in biological fluids is essential for pharmacokinetic (PK) studies and therapeutic drug monitoring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the cornerstone technique for the sensitive and selective quantification of ERTU in complex plasma matrices due to its high specificity, precision, and ability to achieve low limits of quantification [1] [2].

This document provides detailed application notes and standardized protocols for the determination of ERTU in rat and human plasma using LC-MS/MS. The methods outlined herein have been validated as per US FDA bioanalytical method validation guidelines and successfully applied to support disposition kinetics and drug-drug interaction studies [3] [2]. The fundamental principle involves chromatographic separation of ERTU from plasma interferences followed by detection via tandem mass spectrometry using multiple reaction monitoring (MRM), ensuring high specificity for accurate quantification.

Materials and Methods

Reagents and Chemicals

- This compound reference standard (>98% purity) and This compound D5 (internal standard, IS) [2].

- HPLC-grade solvents: Acetonitrile, methanol, and methyl tertiary-butyl ether (MTBE) [2].

- Water: Purified deionized water from a Milli-Q system (18.2 MΩ·cm resistivity) [4].

- Buffer salts: Ammonium formate and formic acid (LC-MS grade) [4] [2].

Instrumentation and Equipment

- LC System: Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.

- Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [1] [2].

- Chromatographic Column:

- Supporting Equipment: Centrifuge, vortex mixer, analytical balance, and liquid handling systems.

Sample Preparation: Liquid-Liquid Extraction

The following protocol utilizes a liquid-liquid extraction (LLE) technique for efficient plasma clean-up:

- Aliquot: Pipette 500 µL of plasma (calibration standard, quality control, or study sample) into a clean glass tube.

- Internal Standard Addition: Add 50 µL of the working IS solution (This compound D5 at ~100 ng/mL) to all tubes except the double blank [2].

- Alkalinization: Add 200 µL of a pre-treatment solution (2% ammonia in water) and vortex to mix thoroughly. This step improves the extraction efficiency of ERTU into the organic solvent.

- Extraction: Add 2.5 mL of the extraction solvent (methyl tertiary-butyl ether, MTBE) to each tube.

- Shaking and Centrifugation: Shake the tubes vigorously at 2500 rpm for 10 minutes, followed by centrifugation at 4000 rpm (approx. 3000 × g) and 10°C for 5 minutes [5].

- Organic Layer Transfer: Transfer approximately 2 mL of the upper organic layer to a new clean tube.

- Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue with 300 µL of the mobile phase and vortex mix thoroughly.

- Injection: Transfer the reconstituted solution to an autosampler vial and inject a 10 µL aliquot into the LC-MS/MS system [5].

LC-MS/MS Analytical Conditions

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Specification for Human Plasma [2] | Specification for Rat Plasma (with Sitagliptin) [4] |

|---|---|---|

| Column | Kromasil-C18 (100 x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |